molecular formula C5H7NO3 B1200803 4-Oxopyrrolidine-2-carboxylic acid CAS No. 2002-02-0

4-Oxopyrrolidine-2-carboxylic acid

Cat. No.: B1200803
CAS No.: 2002-02-0
M. Wt: 129.11 g/mol
InChI Key: HFXAFXVXPMUQCQ-BYPYZUCNSA-N
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Description

4-Oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid proline. It is a five-membered lactam structure with a carboxylic acid group at the second position and a keto group at the fourth position. This compound is naturally occurring and can be found in various biological systems, including human tissues and fluids. It plays a significant role in the metabolism of glutathione, a crucial antioxidant in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glutamic acid. This reaction typically requires acidic or basic conditions to facilitate the formation of the lactam ring. Another method involves the oxidation of proline derivatives, where the proline is first converted to a suitable intermediate, which is then oxidized to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their mild reaction conditions and environmentally friendly nature. For instance, the use of proline oxidase can facilitate the conversion of proline to this compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other derivatives, such as 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

    Reduction: The keto group can be reduced to form 4-hydroxypyrrolidine-2-carboxylic acid.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-hydroxypyrrolidine-2-carboxylic acid.

    Substitution: Various esters and amides of this compound.

Scientific Research Applications

4-Oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

    Biology: It plays a role in the study of metabolic pathways, particularly those involving glutathione metabolism.

    Medicine: It is investigated for its potential therapeutic effects, including its role in neuroprotection and as a biomarker for certain diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-oxopyrrolidine-2-carboxylic acid involves its participation in metabolic pathways. It acts as an intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione. The compound interacts with enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This process is essential for maintaining cellular redox balance and protecting cells from oxidative stress.

Comparison with Similar Compounds

4-Oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Proline: Unlike proline, this compound contains a keto group, which significantly alters its reactivity and biological functions.

    Glutamic Acid: While glutamic acid is a precursor in the synthesis of this compound, the latter has a cyclic structure that imparts different chemical properties.

    Pyrrolidinone Derivatives: These compounds share the lactam ring structure but differ in the substitution patterns and functional groups, leading to varied biological activities and applications.

Properties

IUPAC Name

4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXAFXVXPMUQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-02-0
Record name 4-Oxoproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxopyrrolidine-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
4-Oxopyrrolidine-2-carboxylic acid

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